molecular formula C48H62N8O9 B586148 TTA-386 CAS No. 152847-08-0

TTA-386

Cat. No.: B586148
CAS No.: 152847-08-0
M. Wt: 895.071
InChI Key: QVTBFVFPWXEIOX-VYAQOJDXSA-N
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Description

TTA-386 is a complex peptide compound It is composed of a sequence of amino acids, each contributing to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTA-386 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. The azepane-1-carbonyl group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a carbonyl-containing intermediate .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

TTA-386 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

TTA-386 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TTA-386 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The azepane-1-carbonyl group may enhance the compound’s stability and binding affinity by providing additional interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the azepane-1-carbonyl group. This combination imparts unique properties, such as enhanced stability and specific binding interactions, making it valuable for various scientific applications .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTBFVFPWXEIOX-VYAQOJDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745626
Record name N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152847-08-0
Record name N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TTA-386
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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